
3-巯基-3-甲基-1-丁醇
描述
3-Mercapto-3-methylbutan-1-ol, also known as MMB, is a common odorant found in food and cat urine . The aromas ascribed to MMB include catty, roasty, broth-like, meaty, and savory, or similar to cooked leeks . MMB is an organosulfur compound with the formula C5H12OS . Its structure consists of isopentane with a primary alcohol group and a tertiary thiol group attached to a β-carbon relative to the alcohol . MMB is found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . MMB is also a common odorant in food, including coffee, passionfruit juice, and Sauvignon Blanc wines .
Synthesis Analysis
The compound can be produced through many methods. The most well-known reaction sequence begins with ethyl acetate, which is activated with lithium bis(trimethylsilyl)amide at the α-position and coupled with acetone to form ethyl 3-hydroxy-3-methylbutyrate . The 3-hydroxy-3-methylbutyrate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methyl-butyric acid . The compound is then reduced with lithium aluminum hydride to form 3-mercapto-3-methylbutanol .
Molecular Structure Analysis
MMB is an organosulfur compound with the formula C5H12OS . Its structure consists of isopentane with a primary alcohol group and a tertiary thiol group attached to a β-carbon relative to the alcohol .
Chemical Reactions Analysis
In the formation of 2-Mercapto-3-methyl-1-butanol (2M3MB), a precursor (2,3-epoxy-3-methylbutanal, EMB) is generated by oxidation of the side chain of iso-alpha acids from the hops . It was revealed that EMB reacts with hydrogen sulfide to give 2-mercapto-3-hydroxy-3-methylbutanal, which is then converted into 2M3MB by yeast .
Physical And Chemical Properties Analysis
MMB has a molar mass of 120.21 g/mol and a density of 0.985 g/mL at 20 °C . It has a molecular formula of C5H12OS .
科学研究应用
Food and Beverage Industry
MMB is a common odorant found in food and beverages . It is known to contribute to the unique aromas of certain foods and drinks, including coffee , passionfruit juice , and Sauvignon Blanc wines . The aromas ascribed to MMB include catty, roasty, broth-like, meaty, and savory, or similar to cooked leeks .
Animal Behavior Studies
MMB is found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . This makes it a valuable compound for studying animal behavior, particularly in relation to communication and territorial marking among felines .
Synthesis of Other Compounds
MMB can be synthesized through various methods, and these synthesis processes can also lead to the production of other compounds . For instance, one well-known reaction sequence begins with ethyl acetate, which is activated and coupled with acetone to form ethyl 3-hydroxy-3-methylbutyrate .
Use in Isotope Dilution Assays
MMB is often synthesized for use as a standard in isotope dilution assays . This is a technique used in analytical chemistry to determine the amount of a particular substance in a sample .
Safety Evaluation in Food Additives
MMB has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety as a food additive . This highlights its importance in the food industry and its potential impact on human health .
Brewing Industry
In the brewing industry, MMB has been identified as a precursor in beer . This suggests that it plays a role in the complex chemical reactions that occur during the brewing process, contributing to the final flavor and aroma of the beer .
作用机制
Target of Action
3-Mercapto-3-methyl-1-butanol, also known as MMB, is a common odorant found in food and cat urine . The primary targets of MMB are the olfactory receptors, which are responsible for the sense of smell. The aromas ascribed to MMB include catty, roasty, broth-like, meaty, and savory, or similar to cooked leeks .
Biochemical Pathways
The biochemical pathways affected by MMB are primarily those involved in olfaction, or the sense of smell. When MMB binds to olfactory receptors, it initiates a signal transduction pathway that results in the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell. The exact details of these pathways are complex and involve a variety of biochemical reactions .
Result of Action
The primary result of MMB’s action is the perception of a specific smell. This is a result of MMB’s interaction with olfactory receptors and the subsequent signal transduction pathways that lead to the generation of a nerve impulse. This impulse is then interpreted by the brain as a specific smell .
安全和危害
未来方向
MMB is a common odorant in food and beverages, including coffee, passionfruit juice, and Sauvignon Blanc wines . It is also found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . Therefore, future research could focus on understanding the role of MMB in animal communication and exploring its potential applications in the food and beverage industry.
属性
IUPAC Name |
3-methyl-3-sulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187870 | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
186.00 °C. @ 730.00 mm Hg | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.989 (20°) | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-3-methyl-1-butanol | |
CAS RN |
34300-94-2 | |
| Record name | 3-Mercapto-3-methylbutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34300-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034300942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-3-METHYL-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RF3LN9685 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 3-mercapto-3-methyl-1-butanol in felines?
A1: 3-Mercapto-3-methyl-1-butanol is a volatile organic compound found in the urine of several feline species. Research suggests it acts as a scent signal, playing a role in communication related to territorial marking and potentially other social interactions [, ]. Studies on domestic cats have shown that this compound is derived from felinine, an amino acid found in their urine, through enzymatic processes [, ].
Q2: How does the production of 3-mercapto-3-methyl-1-butanol differ between Iriomote cats and Tsushima leopard cats?
A2: Despite their close genetic relationship, Iriomote cats exhibit significantly higher levels of 3-mercapto-3-methyl-1-butanol in their urine compared to Tsushima leopard cats []. Interestingly, both subspecies have similar urinary levels of felinine, the precursor to 3-mercapto-3-methyl-1-butanol. This suggests that the difference stems from variations in the catalytic activities of enzymes responsible for breaking down felinine into 3-mercapto-3-methyl-1-butanol in each subspecies [].
Q3: Does human saliva affect the concentration of 3-mercapto-3-methyl-1-butanol?
A3: Yes, human saliva can significantly reduce the concentration of 3-mercapto-3-methyl-1-butanol []. This degradation is attributed to enzymatic activity in saliva, as heat-treated saliva does not show the same effect. The degree of degradation varies depending on individual salivary enzyme activity and the initial concentration of 3-mercapto-3-methyl-1-butanol []. This interaction is particularly relevant in understanding the perception of aftertaste, as 3-mercapto-3-methyl-1-butanol is an odor-active compound found in certain foods [].
Q4: How does thermal processing impact the concentration of 3-mercapto-3-methyl-1-butanol in coffee?
A4: Studies on coffee drinks have shown that thermal processing methods, particularly retort sterilization, can significantly alter the concentration of 3-mercapto-3-methyl-1-butanol []. Retort sterilization leads to a decrease in the flavor dilution (FD) factor of this compound, suggesting a reduction in its perceived intensity. This change in concentration contributes to the distinct flavor profile of retort-sterilized coffee compared to unsterilized or UHT-sterilized coffee [].
Q5: Are there analytical techniques to measure 3-mercapto-3-methyl-1-butanol?
A5: Yes, Gas Chromatography/Olfactometry (GC/O) is a common method used to identify and quantify 3-mercapto-3-methyl-1-butanol in various samples, including food products and biological samples like urine [, ]. This technique separates volatile compounds based on their physical properties and allows for the detection and quantification of individual odorants like 3-mercapto-3-methyl-1-butanol based on their retention times and odor profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



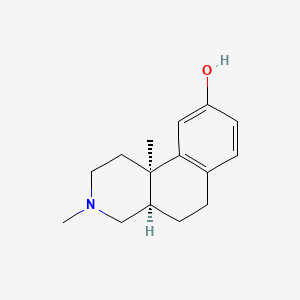
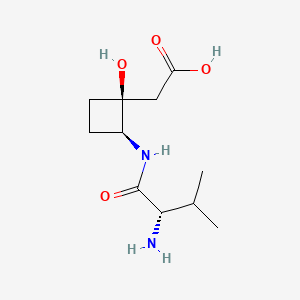
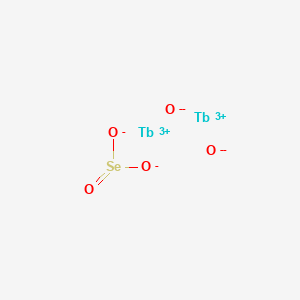
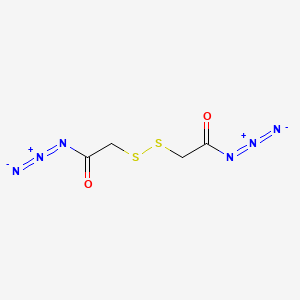
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)
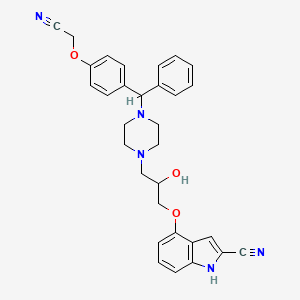
![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)
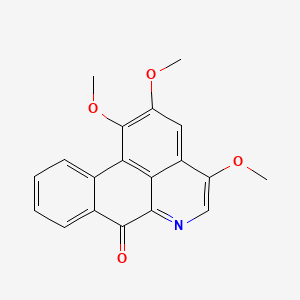
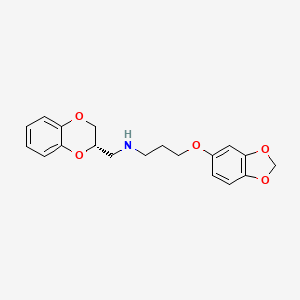
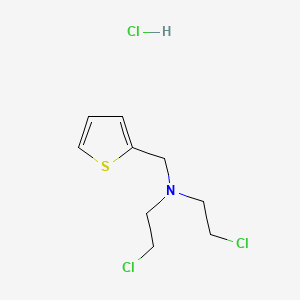
![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
![Benzenesulfonic acid;N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrate](/img/structure/B1210716.png)
